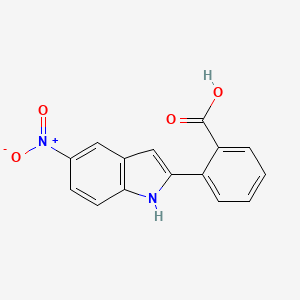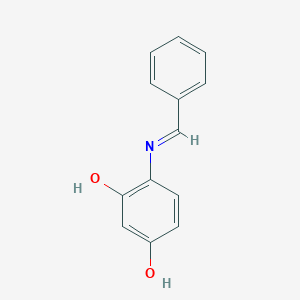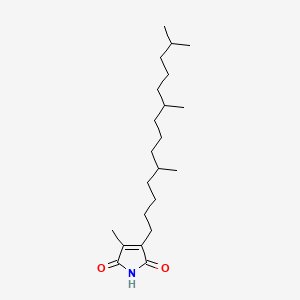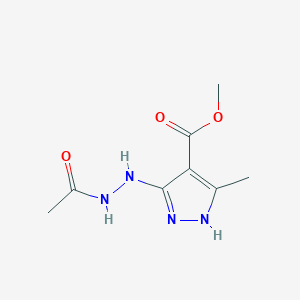![molecular formula C21H26N2 B13794892 Benzenamine, 4-[2-(2,3-dihydro-1,3,3-trimethyl-1H-indol-2-yl)ethenyl]-N,N-dimethyl- CAS No. 54268-71-2](/img/structure/B13794892.png)
Benzenamine, 4-[2-(2,3-dihydro-1,3,3-trimethyl-1H-indol-2-yl)ethenyl]-N,N-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 4-[2-(2,3-dihydro-1,3,3-trimethyl-1H-indol-2-yl)ethenyl]-N,N-dimethyl- is a semiconducting organic molecule with a π-conjugated polycyclic system. It is known for its strong electron-donating properties and is commonly used as an n-type dopant in organic semiconductors .
準備方法
Synthetic Routes and Reaction Conditions
One common synthetic route involves the reaction of benzimidazole with appropriate methylation reagents such as iodomethane . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The compound is commercially available and is produced in significant quantities for use in various applications .
化学反応の分析
Types of Reactions
Benzenamine, 4-[2-(2,3-dihydro-1,3,3-trimethyl-1H-indol-2-yl)ethenyl]-N,N-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, often using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
Benzenamine, 4-[2-(2,3-dihydro-1,3,3-trimethyl-1H-indol-2-yl)ethenyl]-N,N-dimethyl- has a wide range of scientific research applications, including:
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of biologically active compounds.
作用機序
The compound exerts its effects primarily through its strong electron-donating properties. It interacts with molecular targets and pathways involved in electronic conduction, enhancing the performance of semiconducting materials. The π-conjugated polycyclic system plays a crucial role in its mechanism of action .
類似化合物との比較
Similar Compounds
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Another n-type dopant with similar properties but different structural features.
Benzenamine, 4-(2,5-dihydro-1H-pyrrol-3-yl)-: A related compound with distinct chemical and physical properties.
Uniqueness
Benzenamine, 4-[2-(2,3-dihydro-1,3,3-trimethyl-1H-indol-2-yl)ethenyl]-N,N-dimethyl- is unique due to its specific structural configuration, which imparts distinct electronic properties and makes it highly effective as an n-type dopant in various applications .
特性
CAS番号 |
54268-71-2 |
|---|---|
分子式 |
C21H26N2 |
分子量 |
306.4 g/mol |
IUPAC名 |
N,N-dimethyl-4-[2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]aniline |
InChI |
InChI=1S/C21H26N2/c1-21(2)18-8-6-7-9-19(18)23(5)20(21)15-12-16-10-13-17(14-11-16)22(3)4/h6-15,20H,1-5H3 |
InChIキー |
VGWSUVRKHUPJBD-UHFFFAOYSA-N |
正規SMILES |
CC1(C(N(C2=CC=CC=C21)C)C=CC3=CC=C(C=C3)N(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane](/img/structure/B13794815.png)
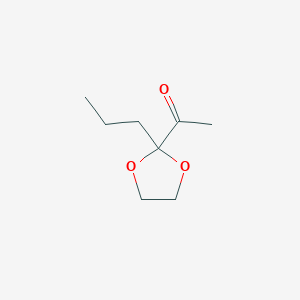
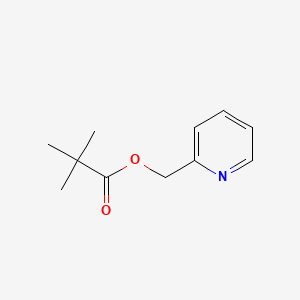
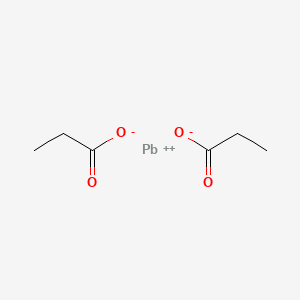
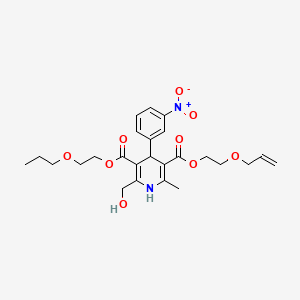

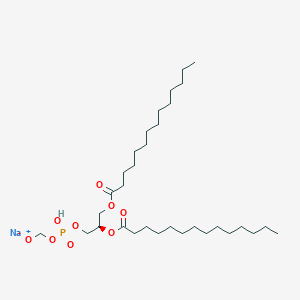
![[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B13794854.png)
